IMP-1710 was synthesized by researchers at Mission Therapeutics as part of their investigation into UCHL1 inhibitors. It belongs to the class of small-molecule inhibitors that utilize a covalent binding mechanism to achieve high specificity and potency against their target enzyme. The compound features an alkyne moiety that facilitates its use in click chemistry applications, allowing for further functionalization and analysis post-inhibition .
The synthesis of IMP-1710 involves strategic design based on structure–activity relationships established in previous studies. The compound was derived from an initial lead compound identified through high-throughput screening, which exhibited promising UCHL1 inhibition properties.
The synthesis process includes the following steps:
The final characterization of IMP-1710 was performed using various spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirming its molecular structure .
IMP-1710 has a well-defined molecular structure characterized by its covalent inhibitor scaffold.
The compound's structure allows it to selectively label the catalytic cysteine residue of UCHL1, providing insights into the enzyme's activity within cellular environments .
IMP-1710 undergoes specific chemical reactions that are essential for its function as an inhibitor.
This dual functionality enhances both the inhibitor's utility in research and its potential therapeutic applications .
IMP-1710 exerts its effects through a well-characterized mechanism involving covalent modification of UCHL1.
Upon administration, IMP-1710 selectively binds to the active site of UCHL1 at low nanomolar concentrations. This binding inhibits the enzyme's deubiquitinating activity, which is crucial for maintaining protein homeostasis within cells.
Studies have shown that this inhibition can block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis, highlighting its potential therapeutic benefits .
IMP-1710 exhibits several notable physical and chemical properties that influence its behavior as an inhibitor.
These properties make IMP-1710 suitable for use in various biochemical assays and cellular studies .
IMP-1710 has several significant applications in scientific research:
Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) belonging to the ubiquitin C-terminal hydrolase family. Initially identified as a neuron-specific protein (PARK5) abundant in the brain, UCHL1 plays critical roles in regulating protein turnover by hydrolyzing ubiquitin (Ub) C-terminal esters and amides to generate monomeric Ub. This enzyme exhibits dual enzymatic activities—deubiquitinase and ubiquitin ligase functions—that stabilize free Ub pools and modulate substrate protein degradation via the ubiquitin-proteasome system (UPS) [1] [4]. Beyond its neurological functions, UCHL1 is increasingly recognized as a pivotal regulator in oncology and fibrotic diseases, making it a compelling target for therapeutic intervention.
UCHL1 maintains cellular homeostasis through three primary mechanisms:
In neurodegenerative diseases (e.g., Parkinson’s and Alzheimer’s), oxidative inactivation of UCHL1 disrupts Ub recycling, leading to toxic protein aggregates [4]. Conversely, in cancer, UCHL1 exhibits tissue-specific duality:
Table 1: UCHL1 Functions in Disease Pathogenesis
Disease Category | UCHL1 Dysregulation | Consequence | Key Substrates/Pathways |
---|---|---|---|
Neurodegeneration | Inactivation by oxidation | Ubiquitin depletion, protein aggregation | Amyloid-β, τ protein [4] |
Digestive Cancers | Promoter methylation | Loss of tumor suppression | p53, p27Kip1 [1] |
Hormone-Resistant Cancers | Overexpression | EGFR stabilization, ER suppression | EGFR/MAPK [8] |
Fibrosis | Upregulation | HIF-1α activation, extracellular matrix deposition | TGF-β/SMAD [10] |
Fibrotic Disorders
In hepatic fibrosis, UCHL1 is overexpressed in activated hepatic stellate cells (HSCs). It deubiquitinates HIF-1α, preventing its proteasomal degradation and enhancing transcription of pro-fibrotic genes (e.g., collagen, VEGF). This process accelerates extracellular matrix deposition and disease progression. Pharmacological inhibition of UCHL1 in 3D human liver models reduces collagen production, validating its pro-fibrotic role [10].
Cancer Pathogenesis
UCHL1’s impact varies by cancer type:
Table 2: UCHL1 in Cancer: Substrates and Functional Outcomes
Cancer Type | UCHL1 Status | Molecular Target | Downstream Effect |
---|---|---|---|
Cervical squamous cell carcinoma | Overexpression | Cancer stemness markers (OCT4, SOX2) | Enhanced proliferation, invasion [5] |
NSCLC (pemetrexed-resistant) | Upregulated | Thymidylate synthase (TS) | DNA damage evasion [3] |
Neuroendocrine prostate cancer | Overexpression | Nuclear pore complexes | Altered transcriptional trafficking [6] |
Developing UCHL1 inhibitors faces two major hurdles:
IMP-1710 represents a breakthrough with:
Despite these advances, blood-brain barrier permeability and tumor-specific delivery remain unexplored challenges for IMP-1710’s translational application.
Table 3: Comparative Profile of UCHL1 Inhibitors
Inhibitor | IC₅₀ (UCHL1) | Selectivity | Key Limitations |
---|---|---|---|
LDN-57444 | ~20 μM | Binds UCHL3; chemically unstable | Off-target toxicity [5] |
MT16–001 | Undisclosed | Covalent binding; partial selectivity data | Incomplete profiling [5] |
IMP-1710 | 38 nM | >100-fold selective vs. 20 DUBs | BBB permeability unknown [7] [9] |
Concluding Remarks
UCHL1’s context-dependent roles in disease underscore its therapeutic potential but necessitate precision targeting. IMP-1710 emerges as a versatile chemical probe that overcomes historical selectivity barriers, enabling mechanistic studies in fibrosis and oncology. Future work should address delivery challenges and expand substrate mapping to fully leverage UCHL1 modulation in therapy.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3